

Application Notes and Protocols: Tenaxin I Stock Solution Preparation in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenaxin I is a flavonoid compound extracted from Radix Scutellariae that has been identified as a neuraminidase inhibitor[1][2][3]. Neuraminidase is a crucial enzyme for the proliferation of influenza viruses, making its inhibitors a key area of research for antiviral drug development. Proper preparation of **Tenaxin I** stock solutions is a critical first step for accurate and reproducible experimental results in screening and characterization assays. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids due to their often-low aqueous solubility[4][5][6][7]. This document provides detailed protocols for the preparation, storage, and application of **Tenaxin I** stock solutions in DMSO.

Data Presentation Tenaxin I Properties



Property	Value	Source
CAS Number	86926-52-5	[1][8]
Molecular Formula	C18H16O7	[1][8]
Molecular Weight	344.32 g/mol	[1][8]
Purity	>98%	[8]
Biological Activity	Neuraminidase Inhibitor	[1][2][3]

Recommended Storage Conditions

Form	Storage Temperature	Duration	Recommendations
Solid Powder	-20°C	Several months	Store in a sealed, cool, and dry condition.[8]
DMSO Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[6][9]
DMSO Stock Solution	-80°C	Long-term	For storage longer than one month, -80°C is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Tenaxin I Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Tenaxin I** in DMSO. This concentration is a common starting point for creating serial dilutions for various assays.

Materials:



- Tenaxin I (solid powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer
- Pipettors and sterile pipette tips

Procedure:

- Determine the Mass of **Tenaxin I**:
 - Use the following formula to calculate the mass of **Tenaxin I** required to make a specific volume of a 10 mM stock solution: Mass (mg) = 10 mM × Molecular Weight (344.32 g/mol) × Volume (L) × 1000 mg/g
 - For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L \times 344.32 g/mol \times 0.001 L \times 1000 mg/g = 3.44 mg
- Weighing Tenaxin I:
 - Tare a sterile microcentrifuge tube on an analytical balance.
 - Carefully weigh out the calculated mass of Tenaxin I powder and add it to the tube.
- Dissolving in DMSO:
 - Add the desired volume of sterile DMSO to the microcentrifuge tube containing the
 Tenaxin I powder.
 - Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
 - Troubleshooting: If solubility is an issue, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes to facilitate dissolution[8].



- · Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.
 - Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
 - Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage[6][9].

Protocol 2: Application in a Neuraminidase Inhibition Assay

This protocol provides a general workflow for using the **Tenaxin I** stock solution in a fluorescence-based neuraminidase inhibition assay.

Materials:

- 10 mM Tenaxin I stock solution in DMSO
- Neuraminidase enzyme
- Assay buffer (e.g., MES buffer with CaCl₂)
- Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid -MUNANA)
- Stop solution (e.g., NaOH in ethanol)
- 96-well black plates
- Plate reader with fluorescence detection (Excitation: ~355-360 nm, Emission: ~450-460 nm)
 [10][11]

Procedure:

Prepare Serial Dilutions of Tenaxin I:



- Thaw an aliquot of the 10 mM Tenaxin I stock solution at room temperature.
- Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

Assay Setup:

- In a 96-well black plate, add the diluted Tenaxin I solutions.
- Include positive controls (neuraminidase with no inhibitor) and negative controls (assay buffer only).

Enzyme Incubation:

- Add the neuraminidase enzyme to each well (except the negative control).
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme[10][12].

· Substrate Addition and Reaction:

- Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
- Incubate at 37°C for a defined period (e.g., 60 minutes)[10][11].

Stopping the Reaction:

- Add the stop solution to each well to terminate the reaction.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

• Calculate the percentage of neuraminidase inhibition for each **Tenaxin I** concentration.







 Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

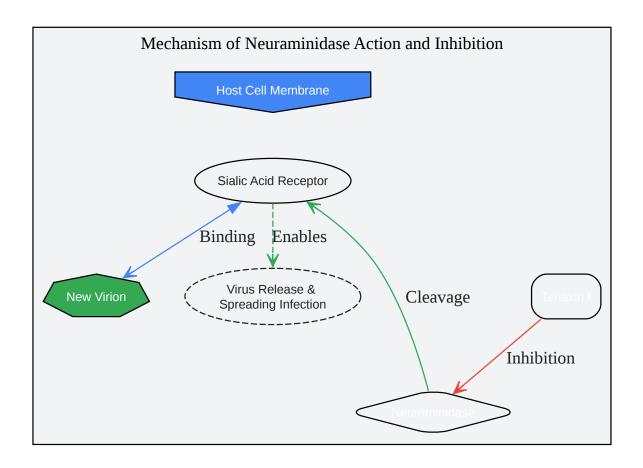




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Caption: Workflow for **Tenaxin I** stock preparation and use in an assay.





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Caption: **Tenaxin I** inhibits viral release by blocking neuraminidase.

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